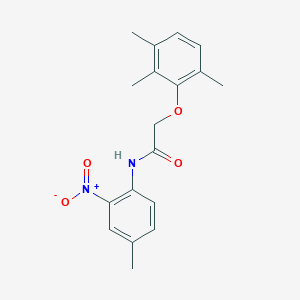![molecular formula C13H13F3N2O6S2 B255153 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone, also known as MNTS, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a sulfhydryl-modifying agent that can be used in the synthesis of various compounds and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone works by modifying sulfhydryl groups on proteins and peptides, which can alter their function and activity. It has been shown to selectively target specific cysteine residues in proteins, which can lead to changes in their conformation and activity.
Biochemical and Physiological Effects:
1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone has been shown to have various biochemical and physiological effects, including the inhibition of enzymatic activity, the induction of protein aggregation, and the disruption of protein-protein interactions. It has also been shown to induce oxidative stress in cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone in lab experiments is its ability to selectively modify specific cysteine residues in proteins, which can allow for the study of specific protein functions and interactions. However, one limitation is that 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone can also modify other amino acids, which can lead to non-specific effects.
Direcciones Futuras
There are many possible future directions for research on 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone, including the development of more selective sulfhydryl-modifying agents, the study of its potential use as an anti-cancer agent, and the exploration of its effects on various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone and its potential applications in various fields.
Métodos De Síntesis
1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone can be synthesized using a variety of methods, including the reaction of 2-nitro-4-(trifluoromethylsulfonyl)phenylacetic acid with morpholine and thionyl chloride, followed by the addition of 2-mercaptoethanone. The resulting product can then be purified using column chromatography.
Aplicaciones Científicas De Investigación
1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone has been used in scientific research for various applications, including the modification of proteins and peptides, the synthesis of disulfide-containing compounds, and the study of protein-protein interactions. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone |
|---|---|
Fórmula molecular |
C13H13F3N2O6S2 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone |
InChI |
InChI=1S/C13H13F3N2O6S2/c14-13(15,16)26(22,23)9-1-2-11(10(7-9)18(20)21)25-8-12(19)17-3-5-24-6-4-17/h1-2,7H,3-6,8H2 |
Clave InChI |
FTLHEDIZQVDTMY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1C(=O)CSC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)





![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)
![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)

![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)